3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine
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Overview
Description
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine is a complex bicyclic heterocyclic compound. It consists of a benzene ring fused to an oxazine ring, with additional chloropropyl substituents. This compound is part of the benzoxazine family, known for their diverse applications in pharmaceuticals, polymers, and other industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine typically involves a Mannich-like condensation reaction. This process includes the reaction of phenolic derivatives, formaldehyde, and primary amines, followed by a ring-closure process on the phenolic derivative . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the production of high-performance polymers and resins, which are essential in various industrial applications
Mechanism of Action
The mechanism of action of 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazines such as:
- 3-phenyl-2,4-dihydro-1,3-benzoxazine
- 3,4-dihydro-3-phenyl-2H-1,3-benzoxazine
Uniqueness
What sets 3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine apart is its unique chloropropyl substituents, which can impart distinct chemical and physical properties
Properties
CAS No. |
73816-78-1 |
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Molecular Formula |
C20H24Cl2N2O2 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine |
InChI |
InChI=1S/C20H24Cl2N2O2/c1-13(21)7-23-9-17-15-3-6-20-18(10-24(12-26-20)8-14(2)22)16(15)4-5-19(17)25-11-23/h3-6,13-14H,7-12H2,1-2H3 |
InChI Key |
ZRJNKRBITXKBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC2=C(C=CC3=C2C=CC4=C3CN(CO4)CC(C)Cl)OC1)Cl |
Origin of Product |
United States |
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